![molecular formula C15H21ClN2O4S B2581147 2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide CAS No. 1424657-94-2](/img/structure/B2581147.png)
2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide” is a complex organic molecule. It contains a chlorophenyl group, a morpholinyl group, a hydroxypropyl group, and a sulfonamide group attached to an ethene backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholinyl group would introduce a ring structure, while the chlorophenyl group would likely be planar due to the aromaticity of the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the ethene group could potentially undergo addition reactions, while the sulfonamide group might be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a hydroxy group might make it more polar and increase its solubility in water .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed various methods to synthesize sulfonamide derivatives and have explored their structural properties. For example, sulfinamides have been utilized as effective amine protecting groups, enabling the conversion of 1,2-amino alcohols into morpholines through a process that involves sulfinamides as temporary protecting/activating groups. This methodology demonstrates the versatility of sulfonamides in synthetic chemistry, particularly in the synthesis of morpholines, which are important in medicinal chemistry (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).
Biological Activity
Sulfonamide derivatives have been investigated for their potential biological activities, including their role as enzyme inhibitors and their antimicrobial and antiviral effects. For instance, certain sulfonamide compounds have demonstrated inhibitory effects against carbonic anhydrase isoenzymes, which are relevant in the treatment of various conditions such as glaucoma, epilepsy, and certain types of edema (Supuran, Maresca, Gregáň, & Remko, 2013). Additionally, sulfonamide derivatives have shown cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial and Antiviral Activities
The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of bacteria and fungi demonstrate the potential of sulfonamide derivatives in combating microbial resistance. This research indicates a promising avenue for the development of new antimicrobial agents (Oliveira et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-hydroxy-3-morpholin-4-ylpropyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c16-14-3-1-13(2-4-14)5-10-23(20,21)17-11-15(19)12-18-6-8-22-9-7-18/h1-5,10,15,17,19H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRFCIGTCXMCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

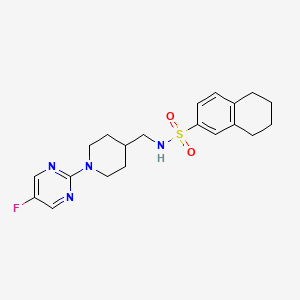

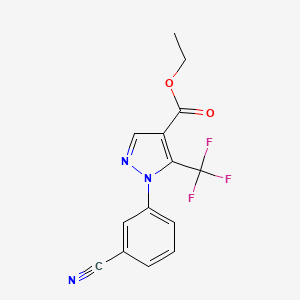

![1'-[3-(4-Chloro-3-fluorophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2581074.png)
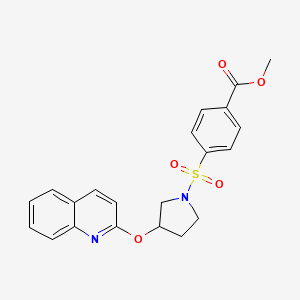
amine](/img/structure/B2581078.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2581079.png)
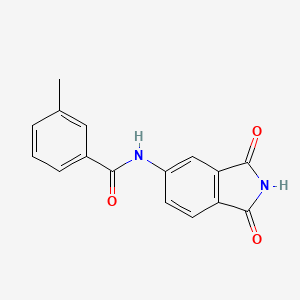
![3-Pyridazinecarboxamide, N-[1,1'-biphenyl]-2-yl-1,6-dihydro-6-oxo-](/img/structure/B2581082.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2581083.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2581084.png)
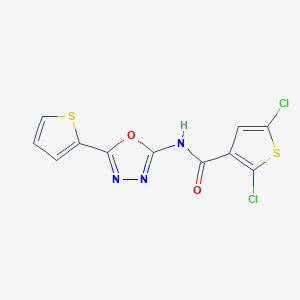
![1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one](/img/structure/B2581087.png)